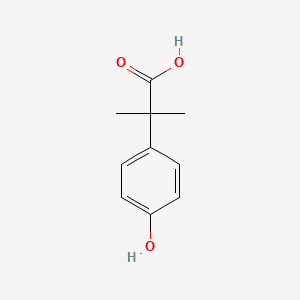

2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECVBUCAGSDWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564913 | |

| Record name | 2-(4-Hydroxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29913-51-7 | |

| Record name | 2-(4-Hydroxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxyphenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid: Pathways, Mechanisms, and Practical Considerations

Abstract: 2-(4-Hydroxyphenyl)-2-methylpropanoic acid is a significant chemical intermediate, notably recognized as the active metabolite of the lipid-lowering agent fenofibrate. Its synthesis is a critical process for both pharmaceutical research and industrial production. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will explore two robust and scientifically validated routes: a two-step sequence involving Friedel-Crafts acylation followed by a haloform reaction, and a multi-step approach utilizing a Grignard reaction. The document emphasizes the mechanistic rationale behind each step, provides detailed, actionable protocols, and offers a comparative analysis to guide the selection of the most appropriate method based on laboratory scale, available precursors, and desired purity.

Introduction

Chemical Profile and Significance

This compound, with the molecular formula C₁₀H₁₂O₃, is a carboxylic acid featuring a para-substituted phenol ring.[1][2][3] Its structure is foundational to its biological activity and its utility as a synthetic building block. The compound's primary significance lies in its role as a key intermediate in the synthesis of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) and fibrates.[4] Understanding its synthesis is paramount for the efficient and scalable production of these important therapeutic agents.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests two primary bond disconnections. The first approach involves disconnecting the carboxylic acid group from the quaternary carbon, suggesting a precursor methyl ketone which can be synthesized via Friedel-Crafts acylation. The second approach involves the formation of the C-C bond at the quaternary center, pointing towards a Grignard reaction with a suitable ketone precursor. This guide will elaborate on the forward synthesis of these two strategic pathways.

Pathway I: Friedel-Crafts Acylation and Haloform Reaction

This two-step pathway is a classic and reliable method for synthesizing aryl carboxylic acids from the corresponding methyl ketones. It leverages two fundamental name reactions in organic chemistry: the Friedel-Crafts acylation to construct the key ketone intermediate, followed by the haloform reaction to convert the methyl ketone into the desired carboxylic acid.[5][6]

Mechanistic Rationale

The synthesis begins with the electrophilic aromatic substitution of a protected phenol (e.g., anisole) with an acylating agent.[7][8] Anisole is used as the starting material instead of phenol because the free hydroxyl group can coordinate with the Lewis acid catalyst, deactivating the ring towards acylation. The acylation reaction, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃), installs an acetyl group predominantly at the para position due to the ortho, para-directing nature of the methoxy group.[9]

The second stage employs the haloform reaction, which specifically converts methyl ketones into carboxylic acids.[10][11][12] Under basic conditions, the methyl group is exhaustively halogenated. The resulting trihalomethyl group is an excellent leaving group, which is subsequently displaced by hydroxide in a nucleophilic acyl substitution, yielding a carboxylate salt and a haloform (e.g., chloroform or bromoform).[6] Acidic workup then protonates the carboxylate and cleaves the methyl ether protecting group to yield the final product.

Experimental Workflow and Diagram

Caption: Workflow for Pathway I via Friedel-Crafts Acylation and Haloform Reaction.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methoxyacetophenone (Friedel-Crafts Acylation)

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Add acetyl chloride (1.1 eq.) dropwise to the suspension, maintaining the temperature below 5°C.

-

After the addition is complete, add anisole (1.0 eq.) dropwise over 30 minutes.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methoxyacetophenone.

Step 2: Synthesis of this compound (Haloform and Demethylation)

-

Prepare a solution of sodium hypobromite by slowly adding bromine (3.3 eq.) to a cooled (0°C) solution of sodium hydroxide (10 eq.) in water.

-

Dissolve the crude 4-methoxyacetophenone (1.0 eq.) in a suitable solvent like 1,4-dioxane and add it to the hypobromite solution.

-

Heat the mixture to 50-60°C and stir vigorously for 3-5 hours. The reaction is complete when the yellow color of the hypobromite has faded.

-

Cool the reaction mixture and quench any excess hypobromite with sodium bisulfite solution.

-

Extract the aqueous layer with ether to remove the bromoform byproduct.

-

Acidify the aqueous layer with concentrated HBr and reflux for 4-6 hours to cleave the methyl ether.

-

Cool the solution to induce precipitation of the product.

-

Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., water/ethanol) to obtain pure this compound.

Advantages and Limitations

| Parameter | Pathway I: Friedel-Crafts / Haloform |

| Starting Materials | Readily available and inexpensive (Anisole, Acetyl Chloride). |

| Scalability | Well-established reactions, generally scalable. |

| Key Challenges | Stoichiometric use of Lewis acids; handling of bromine. |

| Byproducts | Haloforms (e.g., bromoform) are toxic and require careful handling and disposal. |

| Overall Yield | Moderate to good, typically 60-75% over two steps. |

Pathway II: Grignard Reaction Approach

This pathway builds the quaternary carbon center through the nucleophilic addition of a methyl Grignard reagent to a protected 4-hydroxy-substituted aromatic ester. This route requires careful management of protecting groups but offers high convergence.

Mechanistic Rationale

The synthesis commences with the protection of the phenolic hydroxyl group of a starting material like methyl 4-hydroxybenzoate. The hydroxyl group is acidic and would quench the highly basic Grignard reagent.[13] Common protecting groups include benzyl (Bn) or silyl ethers (e.g., TBDMS), which are stable under the basic conditions of the Grignard reaction but can be removed under specific, non-interfering conditions later.[14][15][16]

The protected ester then reacts with two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide).[17][18] The first equivalent adds to the ester carbonyl to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide. An acidic workup protonates the alkoxide to yield the protected tertiary alcohol. The alcohol is then oxidized to the carboxylic acid using a strong oxidizing agent like Jones reagent (CrO₃ in sulfuric acid). Finally, the protecting group is removed (e.g., by hydrogenolysis for a benzyl group or with fluoride for a silyl group) to furnish the target molecule.[19][20]

Experimental Workflow and Diagram

Caption: Workflow for Pathway II utilizing a Grignard Reaction.

Detailed Experimental Protocol

Step 1: Protection of Methyl 4-hydroxybenzoate

-

Dissolve methyl 4-hydroxybenzoate (1.0 eq.) and potassium carbonate (1.5 eq.) in acetone or DMF.

-

Add benzyl bromide (1.1 eq.) and heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC. After completion, cool the mixture, filter off the salts, and concentrate the filtrate.

-

Purify the crude product by column chromatography or recrystallization to obtain pure methyl 4-(benzyloxy)benzoate.

Step 2: Grignard Reaction and Oxidation

-

In a flame-dried flask under nitrogen, dissolve the protected ester (1.0 eq.) in anhydrous THF.

-

Cool the solution to 0°C and add methylmagnesium bromide (2.2 eq., 3.0 M solution in ether) dropwise.

-

After addition, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly adding saturated ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to get the crude tertiary alcohol.

-

Dissolve the crude alcohol in acetone and cool to 0°C. Add Jones reagent dropwise until an orange color persists.

-

Stir for 1 hour, then quench with isopropanol.

-

Filter the mixture through celite, concentrate, and extract the product into ethyl acetate.

Step 3: Deprotection

-

Dissolve the protected acid from the previous step in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the final product.

Advantages and Limitations

| Parameter | Pathway II: Grignard Reaction |

| Starting Materials | Requires multi-step preparation of the key protected ester. |

| Scalability | Grignard reactions require strict anhydrous conditions, which can be challenging on a large scale. |

| Key Challenges | Multiple protection/deprotection steps; use of heavy metal oxidants (CrO₃). |

| Byproducts | Oxidation byproducts; requires careful handling of pyrophoric Grignard reagents. |

| Overall Yield | Variable, typically 40-60% over four steps. |

Industrial Synthesis Considerations

On an industrial scale, variations of these core pathways are often employed to optimize cost, safety, and efficiency. One notable industrial method involves the reaction of 4-hydroxybenzophenone with a mixture of acetone and chloroform in an alkaline medium, a process sometimes referred to as the "Bargellini" reaction.[21] This route can be advantageous as it builds the desired carbon skeleton in a convergent manner. Another approach involves the direct reaction of a phenoxide with 2-bromoisobutyric acid or its esters.[22][23]

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product requires rigorous purification and characterization.

-

Purification: Recrystallization from a water/alcohol mixture is typically effective for removing minor impurities. If necessary, column chromatography on silica gel can be employed.

-

Characterization: The structure and purity of this compound should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic signals for the aromatic protons, the methyl singlets, and the acidic protons of the hydroxyl and carboxylic acid groups.

-

¹³C NMR: Will display distinct peaks for the quaternary carbon, the carbonyl carbon, and the aromatic carbons.

-

Mass Spectrometry: To confirm the molecular weight (180.20 g/mol ).

-

Melting Point: A sharp melting point indicates high purity.

-

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. The choice between the Friedel-Crafts/haloform route and the Grignard-based approach depends on the specific requirements of the synthesis, including scale, cost of starting materials, and tolerance for hazardous reagents. The Friedel-Crafts pathway is often more direct for laboratory-scale synthesis due to fewer steps, while Grignard-based or other industrial methods may offer advantages in specific large-scale contexts. Both routes provide excellent platforms for accessing this vital pharmaceutical intermediate, underscoring the versatility and power of fundamental organic reactions in modern drug development.

References

-

Pawar, S. D., et al. (2021). 200 Years of The Haloform Reaction: Methods and Applications. Advanced Synthesis & Catalysis. Available at: [Link]

-

JoVE. (2025). Video: Multiple Halogenation of Methyl Ketones: Haloform Reaction. Journal of Visualized Experiments. Available at: [Link]

-

OrgoSolver. Haloform Reaction: Carboxylic Acid Formation from Methyl Ketones. Available at: [Link]

-

Ashenhurst, J. (2020). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Haloform reaction. Available at: [Link]

-

Zhou, G.-C. (n.d.). Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. SciSpace. Available at: [Link]

- Google Patents. (n.d.). US8445715B2 - Method of synthesizing fenofibrate.

- Google Patents. (n.d.). CN102557910A - Deprotection method for phenolic hydroxyl group.

-

Mineno, T., et al. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry. Available at: [Link]

-

Kim, S., & Park, J. H. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. Available at: [Link]

-

Patsnap. (n.d.). A kind of preparation method of fenofibric acid. Eureka. Available at: [Link]

-

WIPO Patentscope. (n.d.). WO/2009/004029 NOVEL METHOD OF SYNTHESIZING FENOFIBRATE. Available at: [Link]

- Google Patents. (n.d.). CN107235837A - A kind of preparation method of Fenofibric Acid.

- Google Patents. (n.d.). US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C10H12O3). Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Available at: [Link]

-

Molport. (n.d.). 2-hydroxy-3-(4-hydroxyphenyl)-2-methylpropanoic acid. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C10H12O3 | CID 14875836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C10H12O3 | CID 14875836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Video: Multiple Halogenation of Methyl Ketones: Haloform Reaction [jove.com]

- 11. orgosolver.com [orgosolver.com]

- 12. Haloform reaction - Wikipedia [en.wikipedia.org]

- 13. leah4sci.com [leah4sci.com]

- 14. Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin | Guo-Chun Zhou [scispace.com]

- 15. benchchem.com [benchchem.com]

- 16. scirp.org [scirp.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. CN102557910A - Deprotection method for phenolic hydroxyl group - Google Patents [patents.google.com]

- 20. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 22. A kind of preparation method of fenofibric acid - Eureka | Patsnap [eureka.patsnap.com]

- 23. CN107235837A - A kind of preparation method of Fenofibric Acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid: From Putative Metabolic Origin to Research Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid, a compound of interest primarily due to its putative status as a metabolite of the naturally occurring phenethylamine alkaloid, hordenine. While not extensively characterized in the scientific literature, its structural relationship to both hordenine and the broader class of phenylpropanoic acids suggests a potential for unique biological activity. This document will explore its likely metabolic origins, propose synthetic and analytical methodologies, and discuss its potential pharmacological significance. This guide is intended for researchers in pharmacology, drug metabolism, and medicinal chemistry who are investigating novel bioactive compounds and their metabolic pathways.

Introduction: The Enigmatic Metabolite

This compound is a carboxylic acid derivative that, despite its relatively simple structure, remains largely uncharacterized in the scientific literature. Its significance arises from its potential role as a metabolite of hordenine (N,N-dimethyltyramine), a bioactive compound found in germinated barley and beer. Hordenine is known for its stimulant properties and its interaction with adrenergic and dopaminergic systems.[1] The study of its metabolites is crucial for a complete understanding of its pharmacological and toxicological profile. This guide aims to consolidate the available information on related compounds to provide a foundational understanding of this compound and to stimulate further research into its properties and potential applications.

Proposed Metabolic Genesis: A Journey from Hordenine

While the primary metabolic routes for hordenine in humans are reported to be phase II conjugation reactions (sulfation and glucuronidation), the formation of carboxylic acid metabolites from phenethylamines is a well-established biotransformation pathway.[2][3] This typically involves the action of monoamine oxidases (MAOs) followed by aldehyde dehydrogenases (ALDHs). Hordenine is a substrate for MAO-B, which would lead to the formation of an aldehyde intermediate.[4] Subsequent oxidation of this aldehyde by ALDH would yield a carboxylic acid.

The formation of the 2-methylpropanoic acid moiety is less straightforward and may involve a secondary metabolic modification of a primary metabolite. A plausible hypothesis for the formation of this compound is presented below:

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Absorption, Biokinetics, and Metabolism of the Dopamine D2 Receptor Agonist Hordenine (N,N-Dimethyltyramine) after Beer Consumption in Humans | CoLab [colab.ws]

- 4. Deamination of hordenine by monoamine oxidase and its action on vasa deferentia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

basic chemical properties of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid

An In-depth Technical Guide to the Core Chemical Properties of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound, a key active metabolite of the widely prescribed lipid-regulating drug fenofibrate, presents a molecule of significant interest in pharmacological and chemical research. Following the hydrolysis of fenofibrate in the body, this carboxylic acid derivative, fenofibric acid, is the primary agent responsible for the drug's therapeutic effects on lipid metabolism. A comprehensive understanding of its fundamental chemical properties is therefore paramount for researchers in drug development, pharmacology, and analytical chemistry.

This guide provides a detailed exploration of the essential chemical and physical characteristics of this compound. We will delve into its structural features, physicochemical parameters, spectroscopic signature, and a representative synthetic approach. The insights provided herein are intended to equip researchers and scientists with the foundational knowledge required for its accurate identification, handling, and application in experimental settings.

Molecular Structure and Isomerism

The chemical structure of this compound is characterized by a central quaternary carbon atom, which imparts specific steric and electronic properties to the molecule. This central carbon is bonded to a p-hydroxyphenyl group, a carboxyl group, and two methyl groups.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Melting Point | 184 °C | |

| pKa | 4.5 (predicted) | |

| Solubility | Soluble in methanol and chloroform. | |

| Appearance | White to off-white crystalline solid. | |

| LogP | 2.1 (predicted) |

Expert Insights: The predicted pKa of 4.5 indicates that this compound is a weak acid. At physiological pH (around 7.4), the carboxylic acid group will be predominantly deprotonated, rendering the molecule negatively charged. This has significant implications for its biological activity and membrane permeability. The predicted LogP value of 2.1 suggests a moderate lipophilicity, which is consistent with its ability to interact with biological membranes.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and structural elucidation of a molecule. Below are the expected spectroscopic characteristics for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their chemical environments within the molecule.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 8.8 Hz, 2H), 6.78 (d, J = 8.8 Hz, 2H), 1.55 (s, 6H).

Interpretation:

-

The two doublets at 7.25 and 6.78 ppm are characteristic of a para-substituted benzene ring. The coupling constant of 8.8 Hz confirms the para-substitution pattern.

-

The singlet at 1.55 ppm corresponds to the six equivalent protons of the two methyl groups.

-

The protons of the carboxylic acid and hydroxyl groups are often broad and may exchange with deuterium if D₂O is added.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

-

¹³C NMR (CDCl₃, 100 MHz): δ 182.9, 154.9, 137.9, 128.9, 115.3, 48.9, 26.2.

Interpretation:

-

The signal at 182.9 ppm is characteristic of a carboxylic acid carbon.

-

The signals at 154.9, 137.9, 128.9, and 115.3 ppm correspond to the carbons of the aromatic ring.

-

The signal at 48.9 ppm is attributed to the quaternary carbon.

-

The signal at 26.2 ppm represents the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

-

IR (KBr, cm⁻¹): 3400-2500 (broad, O-H stretch of carboxylic acid and phenol), 1705 (C=O stretch of carboxylic acid), 1610, 1510 (C=C stretch of aromatic ring), 1230 (C-O stretch).

Interpretation:

-

The broad absorption band in the region of 3400-2500 cm⁻¹ is a hallmark of the O-H stretching vibrations of a hydrogen-bonded carboxylic acid and a phenolic hydroxyl group.

-

The strong absorption at 1705 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid.

-

The peaks at 1610 and 1510 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

The absorption around 1230 cm⁻¹ corresponds to the C-O stretching vibration.

Synthesis and Reactivity

A common laboratory-scale synthesis of this compound involves the hydrolysis of the corresponding ester, such as fenofibrate.

Figure 2: A representative synthetic workflow for this compound via hydrolysis of fenofibrate.

Experimental Protocol: Hydrolysis of Fenofibrate

Objective: To synthesize this compound by the basic hydrolysis of fenofibrate.

Materials:

-

Fenofibrate

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve fenofibrate in a mixture of ethanol and water.

-

Hydrolysis: Add a solution of sodium hydroxide to the flask. The amount of NaOH should be in stoichiometric excess to ensure complete hydrolysis.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient for complete reaction, typically monitored by Thin Layer Chromatography (TLC).

-

Work-up: a. After cooling to room temperature, remove the ethanol using a rotary evaporator. b. Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material and non-polar impurities. c. Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate to form the desired carboxylic acid, which will precipitate out of the solution.

-

Isolation and Purification: a. Collect the precipitate by vacuum filtration. b. Wash the solid with cold water to remove any remaining salts. c. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by melting point determination and spectroscopic methods (NMR, IR) to confirm its identity and purity.

Trustworthiness of the Protocol: This protocol represents a standard and reliable method for ester hydrolysis. The self-validating steps include monitoring the reaction by TLC to ensure completion and characterization of the final product to confirm its identity and purity.

Biological and Toxicological Considerations

As the active metabolite of fenofibrate, this compound is a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its interaction with PPARα leads to the modulation of gene expression involved in lipid and lipoprotein metabolism, which is the basis of its therapeutic effects.

Information on the specific toxicity of this compound is limited, as it is typically studied in the context of its parent drug, fenofibrate. Standard laboratory safety precautions should be followed when handling this compound.

Conclusion

This technical guide has provided a comprehensive overview of the fundamental chemical properties of this compound. The information presented, from its molecular structure and physicochemical properties to its spectroscopic signature and a reliable synthetic protocol, is intended to serve as a valuable resource for researchers and scientists. A thorough understanding of these core characteristics is essential for the effective utilization of this important molecule in both academic and industrial research settings.

References

-

PubChem. Fenofibric acid. National Center for Biotechnology Information. [Link]

- Guivarc'h, P. M., et al. (1995). Fenofibrate and its active metabolite fenofibric acid. Therapie, 50(2), 107-110.

-

Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088-2093. [Link]

An In-Depth Technical Guide to 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid: From a Xenobiotic Metabolite to a Key Therapeutic Agent and Microbiome Modulator

This guide provides a comprehensive technical overview of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid, a molecule of significant interest in pharmacology and drug development. We will delve into its origins as a xenobiotic metabolite, its establishment as a primary therapeutic agent, its pharmacokinetic profile, its interactions within biological systems—including the gut microbiota—and the analytical methodologies crucial for its precise quantification.

Introduction: The Evolution of a Metabolite

The story of this compound is a classic example of metabolite-driven drug development. This compound is more commonly known as fexofenadine , the active carboxylic acid metabolite of the older antihistamine, terfenadine.[1][2] Initially identified as the molecule responsible for the therapeutic effects of terfenadine, fexofenadine was subsequently developed as a standalone drug.[1][3] This strategic shift was driven by the discovery that fexofenadine retained all the desired antihistaminic activity of its parent drug while avoiding the serious cardiotoxic side effects associated with terfenadine.[1]

Chemically, it is a piperidine-based compound and is functionally related to isobutyric acid.[2] Today, fexofenadine (sold under brand names like Allegra®) is a widely used second-generation antihistamine for the treatment of allergic rhinitis and chronic idiopathic urticaria.[4][5]

Metabolic Fate and Pharmacokinetics

Understanding the metabolic journey of this compound is key to its clinical application. Its pharmacokinetic profile is characterized by minimal metabolism and efficient elimination.

Formation and Limited Metabolism

Fexofenadine is the product of terfenadine metabolism. However, when administered directly, it undergoes very limited further transformation in the body.[3]

-

Hepatic Metabolism: Less than 5% of a fexofenadine dose is metabolized by the liver.[3] While it is a substrate for the cytochrome P450 enzyme CYP3A4, this pathway is a minor contributor to its overall clearance.[3]

-

Degradation Products: Under oxidative stress conditions, an N-oxide degradation product, 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-yl}butyl)phenyl]-2-methyl-propanoic acid, can be formed.[6] This is primarily of interest for stability testing of the pharmaceutical product rather than as a significant in vivo metabolite.

Caption: Metabolic pathway from Terfenadine to Fexofenadine and its primary elimination route.

Pharmacokinetic Profile (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of fexofenadine are well-characterized.

| Parameter | Description | Reference(s) |

| Absorption | Rapidly absorbed after oral administration. Peak plasma concentrations are reached in approximately 2-3 hours. | [3] |

| Distribution | 60-70% bound to plasma proteins, primarily albumin. It does not readily cross the blood-brain barrier, which accounts for its non-sedating properties. | [3][4] |

| Metabolism | Minimal, with less than 5% of the dose metabolized by the liver. | [3] |

| Elimination | The majority of the compound is eliminated unchanged. Approximately 80% is excreted in the feces and 11-12% in the urine. The mean elimination half-life is about 14.4 hours. | [3] |

This pharmacokinetic profile makes it a predictable and reliable therapeutic agent, as its clearance is not heavily dependent on metabolic enzyme function, reducing the potential for certain drug-drug interactions.

Biological Activity and Significance

Primary Pharmacological Action

The primary mechanism of action for this compound (fexofenadine) is as a selective peripheral H1-receptor antagonist.[4][7] By blocking these receptors, it prevents histamine from initiating the cascade of symptoms associated with allergic reactions. As a second-generation antihistamine, it exhibits high specificity for the H1 receptor with minimal affinity for cholinergic and alpha-adrenergic receptors, resulting in a favorable side-effect profile with negligible anticholinergic effects.[4]

Interaction with the Gut Microbiota

Recent research has uncovered a fascinating and significant interaction between fexofenadine and the gut microbiome. While many phenolic compounds are metabolized by gut bacteria, fexofenadine appears to modulate the composition and function of the gut microbiota.[8][9]

A study investigating the effects of different antihistamines on dominant gut bacteria found that fexofenadine HCl promoted the growth of beneficial species, including Limosilactobacillus reuteri and Bifidobacterium longum.[10][11][12] Furthermore, it enhanced the production of short-chain fatty acids (SCFAs) like lactic and propionic acid.[12][13] This is a crucial finding, as SCFAs are known to play a vital role in gut homeostasis and immune function.[13] This suggests that the therapeutic benefits of fexofenadine may extend beyond simple H1-receptor antagonism to include positive modulation of the gut-immune axis.

Analytical Methodologies for Quantification

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[14][15]

Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is critical for removing interferences from complex biological matrices like plasma. The causality behind this step is to isolate the analyte and internal standard from proteins and phospholipids that can cause ion suppression and contaminate the analytical system.

-

Protein Precipitation (PPT): This is a rapid and effective method for high-throughput analysis.[16] It involves adding a solvent, typically acetonitrile, to the plasma sample to denature and precipitate proteins.[14][16]

Protocol: Plasma Sample Preparation by Protein Precipitation

-

Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of a deuterated internal standard (e.g., fexofenadine-d10) working solution to each sample. The use of a stable isotope-labeled internal standard is a self-validating measure, as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest accuracy.[16]

-

Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[15]

LC-MS/MS Quantification

The analysis is performed by separating the analyte from other components using liquid chromatography and then detecting and quantifying it with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[17][18] MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fexofenadine - Wikipedia [en.wikipedia.org]

- 4. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mtc-usa.com [mtc-usa.com]

- 6. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. mdpi.com [mdpi.com]

- 9. Beneficial Effects of Phenolic Compounds on Gut Microbiota and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fexofenadine HCl enhances growth, biofilm, and lactic acid production of Limosilactobacillus reuteri and Bifidobacterium longum: implications for allergy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fexofenadine HCl enhances growth, biofilm, and lactic acid production of Limosilactobacillus reuteri and Bifidobacterium longum: implications for allergy treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Determination of fexofenadine in human plasma by LC-MS/MS and its application in pharmacokinetic study [jcps.bjmu.edu.cn]

- 15. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. sciex.com [sciex.com]

- 18. forensicrti.org [forensicrti.org]

A Technical Guide to the Occurrence and Synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid and its Natural Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid, a compound of interest in various scientific and industrial fields. A thorough review of scientific literature indicates that while this specific chemical entity is commercially available as a synthetic compound, there is no current evidence of its natural occurrence. In contrast, a variety of structurally similar phenylpropanoic acids are well-documented natural products with diverse biological activities. This guide will explore the synthetic nature of this compound, detail the natural occurrence of its close analogs, and provide context for its application and significance in research and development.

Introduction: The Phenylpropanoic Acid Scaffold

Phenylpropanoic acids are a class of organic compounds characterized by a benzene ring attached to a propanoic acid moiety. This structural motif is prevalent in nature and forms the backbone of numerous primary and secondary metabolites in plants, fungi, and bacteria. These compounds exhibit a wide range of biological activities, making them a focal point for drug discovery and development. The subject of this guide, this compound, belongs to this class, yet its origins diverge from its naturally occurring relatives.

Natural Occurrence: A Tale of Structural Analogs

Extensive database searches and literature reviews do not provide any evidence for the isolation of this compound from a natural source. It is primarily available as a synthetic chemical.[1][2][3] However, the scientific significance of this compound is best understood in the context of its naturally occurring structural isomers and analogs.

Key Naturally Occurring Analogs

Several compounds with high structural similarity to this compound have been isolated from various natural sources. These include:

-

2-(2'-Hydroxy-4'-methylphenyl)propionic acid: This structural isomer has been identified as a natural product isolated from the plant Thymus serpyllum L.[4][5]

-

4-Hydroxyphenyl-2-propionic acid: Lacking the second methyl group at the alpha-carbon, this compound has been detected in multiple human biofluids, including blood and urine.[6] Its presence suggests it is a metabolite, though its precise origins are not fully elucidated.

-

2-Phenylpropionic acid: This compound, which lacks the hydroxyl group, has been reported in Hoya crassipes and Hoya pseudolanceolata.[7] It is also a known human xenobiotic metabolite.[7]

-

3-(2-Hydroxyphenyl)propanoic acid (Melilotic acid): This isomer is a well-known natural product found in a variety of plants, fungi, and bacteria. It is recognized as a human and bacterial xenobiotic metabolite.

-

Phenylpropanoic acid (Hydrocinnamic acid): This fundamental structure is found in all living organisms, from bacteria to humans, and is a component of many foods.[8][9][10][11]

The following table summarizes the key differences and natural sources of these analogs:

| Compound Name | Structural Difference from Target | Natural Source(s) |

| This compound | Target Compound | None documented (Synthetic) |

| 2-(2'-Hydroxy-4'-methylphenyl)propionic acid | Isomer (hydroxyl & methyl positions) | Thymus serpyllum L.[4][5] |

| 4-Hydroxyphenyl-2-propionic acid | Lacks one α-methyl group | Human biofluids (blood, urine)[6] |

| 2-Phenylpropionic acid | Lacks para-hydroxyl group | Hoya crassipes, Hoya pseudolanceolata[7] |

| 3-(2-Hydroxyphenyl)propanoic acid | Isomer (phenyl group at position 3) | Plants, fungi, bacteria |

| Phenylpropanoic acid | Lacks para-hydroxyl and α-methyl groups | Ubiquitous in living organisms[9] |

Biosynthetic Considerations

The natural occurrence of various phenylpropanoic acids points to established biosynthetic pathways, primarily the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine. These amino acids serve as precursors for a vast array of phenylpropanoids. The structural variations, such as hydroxylation and methylation patterns, are introduced by specific enzymes within different organisms. The absence of this compound in nature suggests a lack of the specific enzymatic machinery required for the gem-dimethyl substitution at the alpha-carbon of a 4-hydroxyphenylpropanoic acid backbone.

Synthesis and Chemical Profile

Given its synthetic nature, understanding the manufacturing routes for this compound is crucial for its application in research and development.

General Synthetic Approach

While specific patented methods may vary, a general and plausible synthetic route to this compound can be conceptualized through a multi-step process. A common strategy in organic synthesis for creating α,α-disubstituted carboxylic acids involves the alkylation of a suitable precursor.

Experimental Protocol: Conceptual Synthesis of this compound

This is a conceptual protocol for illustrative purposes and should be adapted and optimized based on laboratory safety standards and experimental goals.

-

Protection of the Phenolic Hydroxyl Group: Start with a readily available precursor such as 4-hydroxyphenylacetic acid. The phenolic hydroxyl group is first protected to prevent its reaction in subsequent steps. A common protecting group for phenols is a benzyl ether, formed by reacting the starting material with benzyl bromide in the presence of a base like potassium carbonate.

-

Formation of the Enolate: The ester of the protected 4-hydroxyphenylacetic acid is then treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to form the corresponding enolate.

-

α-Methylation: The enolate is then reacted with an electrophilic methyl source, such as methyl iodide. This step introduces the first methyl group at the α-carbon.

-

Second α-Methylation: The mono-methylated product can be subjected to a second deprotonation with a strong base, followed by another reaction with methyl iodide to introduce the second methyl group, creating the gem-dimethyl configuration.

-

Deprotection and Hydrolysis: The protecting group on the phenolic hydroxyl is removed (e.g., via hydrogenolysis for a benzyl ether). Subsequently, the ester is hydrolyzed to the carboxylic acid, typically using acidic or basic conditions, to yield the final product, this compound.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 29913-51-7 |

| Appearance | White to off-white solid |

Applications and Future Directions

While not a natural product, this compound serves as a valuable building block in synthetic chemistry. Its documented use in the development of cosmetic products for skin conditioning and stabilization highlights its potential for formulation science.[1] Furthermore, its structural similarity to known bioactive compounds suggests its potential as a scaffold for the synthesis of novel pharmaceutical agents. Researchers in drug development may utilize this compound to explore structure-activity relationships, where the gem-dimethyl group can provide steric hindrance or alter metabolic stability compared to its naturally occurring, mono-methylated or un-methylated analogs.

Conclusion

Diagrams

Caption: Conceptual Synthetic Workflow.

References

- ChemFaces. 2-(2'-Hydroxy-4'-methylphenyl)propionic acid | CAS:111044-84-9.

- MySkinRecipes. This compound.

- Metabolomics Workbench. 2-amino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid.

- MedChemExpress. 2-(2'-Hydroxy-4'-methylphenyl)propionic acid | Active Compound.

- Wikipedia. Phenylpropanoic acid.

- Human Metabolome Database. Showing metabocard for 3-(4-Hydroxy-3-methoxyphenyl)-2-methylpropionic acid (HMDB0060737).

- FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271).

- PubChem. 2-Phenylpropionic acid | C9H10O2 | CID 10296.

- Chemkits.eu. 3-Phenylpropionic acid, Hydrocinnamic acid, 99%, 501-52-0.

- Grokipedia. Phenylpropanoic acid.

- PrepChem.com. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.

- FooDB. Showing Compound 4-Hydroxyphenyl-2-propionic acid (FDB029844).

- Human Metabolome Database. Showing metabocard for 4-Hydroxyphenyl-2-propionic acid (HMDB0041683).

- BLDpharm. 29913-51-7|this compound.

- PubChem. This compound | C10H12O3 | CID 14875836.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 29913-51-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C10H12O3 | CID 14875836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2'-Hydroxy-4'-methylphenyl)propionic acid | CAS:111044-84-9 | Manufacturer ChemFaces [chemfaces.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Human Metabolome Database: Showing metabocard for 4-Hydroxyphenyl-2-propionic acid (HMDB0041683) [hmdb.ca]

- 7. 2-Phenylpropionic acid | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 9. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]

- 10. 3-Phenylpropionic acid, Hydrocinnamic acid, 99%, 501-52-0 [chemkits.eu]

- 11. grokipedia.com [grokipedia.com]

A Technical Guide to the Structural Elucidation of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid

Introduction

2-(4-Hydroxyphenyl)-2-methylpropanoic acid is a small organic molecule with potential significance in medicinal chemistry and materials science. Its structure, featuring a para-substituted phenolic ring, a carboxylic acid moiety, and a quaternary carbon, presents a distinct spectroscopic fingerprint. Accurate structural confirmation is paramount for its application in drug development and scientific research, ensuring purity, predicting reactivity, and understanding its biological interactions. This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound, grounded in the principles of modern analytical chemistry. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, detailing not just the methods, but the scientific rationale behind the experimental choices and data interpretation.

Logical Workflow for Structural Elucidation

The process of definitively identifying an organic compound is a systematic progression of experiments, where each result provides a piece of the structural puzzle. The following workflow represents a robust and efficient approach to the structural elucidation of this compound.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step in structural elucidation, providing the molecular weight of the analyte. For a polar molecule like this compound, Electrospray Ionization (ESI) is a highly suitable soft ionization technique that typically yields the protonated or deprotonated molecular ion with minimal fragmentation.[1]

Expected Mass Spectrum

The molecular formula of this compound is C₁₀H₁₂O₃, corresponding to a monoisotopic mass of 180.07864 Da.[2] In positive ion mode ESI-MS, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 181.08592. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 179.07136.[2] High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Table 1: Predicted ESI-MS Data

| Ion | Predicted m/z |

| [M+H]⁺ | 181.08592 |

| [M+Na]⁺ | 203.06786 |

| [M-H]⁻ | 179.07136 |

Data predicted based on the molecular formula C₁₀H₁₂O₃.[2]

Fragmentation Pattern

While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can provide valuable structural information. Key fragmentations for carboxylic acids often involve the loss of water (M-18) or the carboxyl group (M-45).[3] For this compound, a significant fragment would be the loss of the carboxylic acid group, resulting in a stable tertiary benzylic carbocation.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL.[4]

-

Instrumentation: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage (typically 3-5 kV) to the capillary tip to generate a fine spray of charged droplets.[5]

-

Desolvation: Use a heated nitrogen gas flow to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Guide the ions into the mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratios.

Infrared Spectroscopy: Unveiling the Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) groups of the phenol and carboxylic acid, the carbonyl (C=O) group of the carboxylic acid, and the C-H and C=C bonds of the aromatic ring and alkyl groups.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 3500-3200 (broad) | Phenolic O-H | Stretching |

| 3300-2500 (broad) | Carboxylic Acid O-H | Stretching |

| ~1700 | Carbonyl C=O | Stretching |

| ~1600, ~1500 | Aromatic C=C | Stretching |

| ~1250 | Phenolic C-O | Stretching |

| 2980-2850 | Alkyl C-H | Stretching |

Predicted values are based on characteristic infrared absorption frequencies for organic molecules.

The broadness of the O-H bands is a result of hydrogen bonding. The carbonyl stretch is a strong, sharp peak and is highly indicative of the carboxylic acid functionality.

Experimental Protocol: FT-IR (KBr Pellet Method)

-

Material Preparation: Dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for 2-3 hours to remove moisture. Store in a desiccator.[6]

-

Grinding: In an agate mortar, grind 1-2 mg of the solid sample into a fine powder. Add 200-300 mg of the dried KBr and mix thoroughly.[2][6]

-

Pellet Formation: Transfer the mixture to a die and apply 8-10 tons of pressure using a hydraulic press for 1-2 minutes to form a thin, transparent pellet.[7]

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

NMR Spectroscopy: Assembling the Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework can be pieced together.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their neighboring protons.

Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~9.5 | Singlet | 1H | Ar-OH |

| ~7.1 | Doublet | 2H | Ar-H (ortho to C) |

| ~6.7 | Doublet | 2H | Ar-H (ortho to O) |

| ~1.4 | Singlet | 6H | -C(CH₃)₂ |

Predicted using online NMR prediction tools.

-

-COOH Proton: The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift.

-

Phenolic Proton: The phenolic proton will also be a singlet, typically in the 9-10 ppm range.

-

Aromatic Protons: The para-substituted aromatic ring will show a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the electron-donating hydroxyl group will be more shielded (upfield) than the protons ortho to the alkyl substituent.

-

Methyl Protons: The two methyl groups are chemically equivalent due to free rotation around the C-C bond, and therefore appear as a single sharp singlet integrating to 6 protons. The absence of coupling confirms the quaternary nature of the adjacent carbon.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~156 | Ar-C-OH |

| ~135 | Ar-C-C(CH₃)₂ |

| ~128 | Ar-CH (ortho to C) |

| ~115 | Ar-CH (ortho to O) |

| ~45 | -C(CH₃)₂ |

| ~25 | -C(CH₃)₂ |

Predicted using online NMR prediction tools.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded, appearing far downfield.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic ring: two for the protonated carbons and two for the substituted carbons. The carbon attached to the hydroxyl group will be the most downfield of the aromatic carbons.

-

Quaternary Carbon: The quaternary carbon attached to the two methyl groups and the aromatic ring will appear in the aliphatic region.

-

Methyl Carbons: The two equivalent methyl carbons will give a single signal at the most upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[9]

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm proton-proton and proton-carbon connectivities, respectively.

Caption: The logical process of interpreting NMR data to deduce molecular structure.

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is achieved through the convergence of data from multiple analytical techniques. Mass spectrometry establishes the molecular formula (C₁₀H₁₂O₃). Infrared spectroscopy confirms the presence of key functional groups: a phenol, a carboxylic acid, and an aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the carbon-hydrogen framework, confirming the para-substitution pattern of the aromatic ring and the presence of the gem-dimethyl group. The collective evidence from these techniques provides an unambiguous confirmation of the structure, underscoring the power of a multi-faceted analytical approach in modern chemical research.

References

-

Kintek Solution. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]

-

Shimadzu. KBr Pellet Method. Available at: [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Available at: [Link]

-

Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry. Available at: [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 8. microbenotes.com [microbenotes.com]

- 9. acdlabs.com [acdlabs.com]

2-(4-Hydroxyphenyl)-2-methylpropanoic acid literature review

An In-Depth Technical Guide to 2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Authored by: A Senior Application Scientist

Introduction

This compound, a molecule of significant interest in various scientific domains, serves as a crucial intermediate in the synthesis of pharmaceuticals and finds applications in cosmetic formulations.[1] This technical guide provides a comprehensive overview of its chemical synthesis, physicochemical properties, analytical methodologies, and known biological activities. The content herein is curated for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights.

Chemical Identity and Properties

This compound is an organic compound with the chemical formula C₁₀H₁₂O₃.[1] It is also known by other names such as 4-Hydroxy-α,α-dimethylphenylacetic acid. Key identifiers and properties are summarized below:

| Property | Value | Source |

| CAS Number | 29913-51-7 | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Boiling Point | 345.5°C at 760 mmHg | [1] |

A related compound, 2-(4-(2-Hydroxyethyl)phenyl)-2-methylpropanoic acid, has a molecular weight of 208.25 g/mol and a molecular formula of C12H16O3.[2]

Synthesis and Manufacturing

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. One notable pathway involves a multi-step process starting from phenol, which includes acylation, Fries rearrangement, ethylation, and subsequent halogenation and rearrangement steps.[3]

Illustrative Synthetic Workflow

The following diagram outlines a general synthetic approach for a related compound, 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol, which shares a common structural motif. This process highlights the reduction of an ester to a primary alcohol, a key transformation in the synthesis of such molecules.[3]

Caption: Workflow for the synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol.[3]

Detailed Protocol: Reduction of Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate[3]

This protocol describes the reduction of the ester functional group to a primary alcohol using potassium borohydride and lithium chloride.[3]

Materials:

-

2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester

-

Anhydrous ethanol

-

Potassium borohydride (KBH₄)

-

Lithium chloride (LiCl)

-

3 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester (1 equivalent) in anhydrous ethanol.[3]

-

Reagent Addition: Add potassium borohydride and lithium chloride to the solution.

-

Reaction: Heat the mixture to 60°C and maintain this temperature for 3-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[3]

-

Work-up: After cooling, carefully add 3 M HCl to quench the reaction. Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude product.[3]

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.[3]

Analytical Characterization

Accurate identification and quantification of this compound and related compounds are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

A gradient HPLC method has been developed for the determination of impurities and synthetic precursors in related compounds.[4]

Chromatographic Conditions for a Related Compound: [4]

-

Column: Spherisorb C6

-

Mobile Phase: A gradient of 0.02M sodium phosphate buffer and 0.004M sodium perchlorate in acetonitrile:water (pH ~2.5). The acetonitrile composition is linearly increased from 40% to 65% over 45 minutes and then held at 65% for 20 minutes.

-

Detection: UV at 210 nm.

For the analysis of the closely related 2-(4-hydroxyphenyl)propionic acid, an isocratic reversed-phase HPLC (RP-HPLC) method is available.[5]

Optimized HPLC Conditions for 2-(4-hydroxyphenyl)propionic acid: [5]

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV-Vis Detector at 220 nm

-

Run Time: 10 minutes

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its analogues.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. For the related compound 2-(4-hydroxyphenoxy)propanoic acid, signals for aromatic, methine, and methyl protons are observed.[6]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum gives information about the different carbon environments within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(4-hydroxyphenoxy)propanoic acid shows characteristic absorption bands for the hydroxyl, carbonyl, and ether functional groups.[6] The spectrum is typically obtained using the potassium bromide (KBr) pellet method.[6]

Biological Activity and Applications

While the primary focus of this guide is on this compound, it is important to note the biological activities of structurally similar compounds, which can provide insights into its potential applications.

Pharmaceutical and Cosmetic Uses

This compound is primarily used in the synthesis of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs).[1] It also serves as an intermediate in the development of certain cosmetic products, where it functions in skin conditioning and stabilization.[1]

Antimicrobial and Anticancer Research

Derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their antimicrobial and anticancer properties.[7][8][9] These studies have shown that certain derivatives exhibit structure-dependent activity against multidrug-resistant bacterial and fungal pathogens, as well as some cancer cell lines.[7][8][9] For instance, some hydrazone derivatives containing heterocyclic substituents displayed potent and broad-spectrum antimicrobial activity.[8]

Metabolic Significance

The related compound, 3-(4-hydroxyphenyl)propionic acid, is a major microbial metabolite of procyanidin A2 and has been shown to suppress macrophage foam cell formation, suggesting a role in cardiovascular health.[10] Another related molecule, 3-(4-Hydroxy-3-methoxyphenyl)-2-methylpropionic acid, is a metabolite of the drug Carbidopa, which is used in the treatment of Parkinson's disease.[11]

Safety and Handling

According to safety data sheets for the related compound 2-(4-Hydroxyphenyl)propanoic acid, it is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[12] Appropriate personal protective equipment, such as gloves, eye protection, and respiratory protection, should be used when handling this chemical.[12] It should be handled in a well-ventilated area, and good industrial hygiene and safety procedures should be followed.[12]

Conclusion

This compound is a valuable chemical intermediate with established applications and potential for further development in the pharmaceutical and cosmetic industries. This guide has provided a detailed overview of its synthesis, analytical characterization, and the biological activities of related structures. The methodologies and data presented herein serve as a foundational resource for researchers and professionals working with this class of compounds.

References

-

Benchchem. Spectroscopic Profile of 2-(4-hydroxyphenoxy)propanoic acid: A Technical Guide. 6

-

National Center for Biotechnology Information. 2-(4-(2-Hydroxyethyl)phenyl)-2-methylpropanoic acid. PubChem.

-

National Center for Biotechnology Information. This compound. PubChem.

-

MySkinRecipes. This compound.

-

National Center for Biotechnology Information. This compound. PubChem. 13

-

ResearchGate. A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid.

-

ChemicalBook. 2-(4-HYDROXYPHENYL)PROPIONIC ACID synthesis.

-

BLDpharm. This compound.

-

Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-(4-hydroxyphenyl)propionic acid.

-

Benchchem. Application Note & Protocol: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol.

-

ChemicalBook. 2-(4-HYDROXYPHENYL)PROPIONIC ACID(938-96-5) 1H NMR spectrum.

-

chemical label 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid. 14

-

National Center for Biotechnology Information. 2-(4-Hydroxyphenyl)propionic acid. PubChem.

-

Human Metabolome Database. Showing metabocard for 3-(4-Hydroxy-3-methoxyphenyl)-2-methylpropionic acid (HMDB0060737).

-

Synquest Labs. 2-(4-Hydroxyphenyl)propanoic acid Safety Data Sheet.

-

PrepChem.com. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.

-

ChemicalBook. 2-(4-HYDROXYPHENYL)PROPIONIC ACID(938-96-5) IR Spectrum.

-

Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2295.

-

Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI.

-

NIH Data Repository - Metabolomics Workbench. Metabolite name: 2-amino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid.

-

ResearchGate. Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen).

-

Human Metabolome Database. Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752).

-

Human Metabolome Database. Showing metabocard for 4-Hydroxyphenyl-2-propionic acid (HMDB0041683).

-

Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 861.

-

Royal Society of Chemistry. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule.

-

Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

-

Tan, B. L., et al. (2021). Comparative Studies of Inhibitory and Antioxidant Activities, and Organic Acids Compositions of Postbiotics Produced by Probiotic Lactiplantibacillus plantarum Strains Isolated From Malaysian Foods. Frontiers in Veterinary Science, 8, 622026.

-

Tokyo Chemical Industry Co., Ltd. 2-(4-Hydroxyphenyl)propionic Acid.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-(4-(2-Hydroxyethyl)phenyl)-2-methylpropanoic acid | C12H16O3 | CID 66869806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Human Metabolome Database: Showing metabocard for 3-(4-Hydroxy-3-methoxyphenyl)-2-methylpropionic acid (HMDB0060737) [hmdb.ca]

- 12. synquestlabs.com [synquestlabs.com]

- 13. This compound | C10H12O3 | CID 14875836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemical-label.com [chemical-label.com]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid

Introduction

2-(4-Hydroxyphenyl)-2-methylpropanoic acid is a small molecule belonging to the hydroxyphenylpropanoic acid class of compounds. While its chemical structure is well-defined, its biological activities and mechanism of action remain largely uncharacterized in publicly available scientific literature. This technical guide aims to bridge this knowledge gap by proposing a potential mechanism of action for this compound based on the established biological activities of its structural analogs.

Recent research into derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has revealed promising anticancer, antioxidant, and antimicrobial properties.[1][2][3] Given the shared core scaffold, it is hypothesized that this compound may exhibit a similar spectrum of biological activities. This guide will delve into the putative mechanisms underlying these potential effects and provide detailed experimental protocols for their validation.

Hypothesized Biological Activities and Mechanisms of Action

Based on the activities of its structural analogs, we propose that this compound may function as a multi-faceted therapeutic agent with anticancer, antioxidant, and antimicrobial properties. The subsequent sections will explore the potential mechanisms for each of these activities.

Putative Anticancer Activity